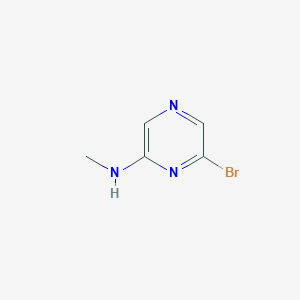

6-Bromo-N-methyl-2-pyrazinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

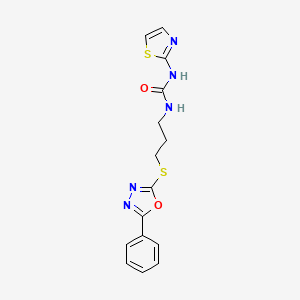

6-Bromo-N-methyl-2-pyrazinamine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 . It has gained popularity among researchers due to its potential applications in various fields.

Synthesis Analysis

The synthesis of pyrazinamine derivatives, such as 6-Bromo-N-methyl-2-pyrazinamine, often involves reactions like cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine .Molecular Structure Analysis

The molecular structure of 6-Bromo-N-methyl-2-pyrazinamine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a bromine atom at the 6th position and a methyl group at the 2nd position .Physical And Chemical Properties Analysis

6-Bromo-N-methyl-2-pyrazinamine has a predicted density of 1.686±0.06 g/cm3 and a predicted boiling point of 268.5±40.0 °C .科学的研究の応用

Heterocyclic Compound Synthesis

Research highlights the utilization of brominated compounds, including structures similar to 6-Bromo-N-methyl-2-pyrazinamine, in synthesizing diverse heterocyclic compounds. These synthesized compounds have shown significant cytotoxic effects against various cancer cell lines, emphasizing their potential in developing new anticancer agents (Mohareb & MegallyAbdo, 2015).

Anti-inflammatory Applications

Compounds derived from reactions involving structures akin to 6-Bromo-N-methyl-2-pyrazinamine have been tested as anti-inflammatory agents. Some derivatives demonstrated moderate to potent anti-inflammatory activity, indicating their potential use in treating inflammation-related conditions (Zaki et al., 2006).

Anticancer Activity

The exploration of pyrazole derivatives has revealed compounds with good antineoplastic activity, offering insights into their use as potential anticancer therapies. Notably, specific derivatives showed promising antineoplastic activity in experimental animals, highlighting their potential in cancer treatment strategies (Cheng et al., 1986).

Human Monoamine Oxidase Inhibition

Research on 2-pyrazoline and hydrazone derivatives, which are chemically related to 6-Bromo-N-methyl-2-pyrazinamine, has shown their inhibitory activity on human monoamine oxidase (hMAO). This finding suggests their potential therapeutic application in treating neurological disorders that benefit from hMAO inhibition (Evranos-Aksöz et al., 2014).

Tuberculosis Treatment

The role of pyrazinamide, a compound related to 6-Bromo-N-methyl-2-pyrazinamine, has been emphasized in the treatment of tuberculosis. Pyrazinamide's conversion to pyrazinoic acid and its effect on Mycobacterium tuberculosis membrane energetics and transport functions underpin its significance in shortening tuberculosis therapy (Zhang et al., 2003).

特性

IUPAC Name |

6-bromo-N-methylpyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-7-5-3-8-2-4(6)9-5/h2-3H,1H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBONNMDYIAXWCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714351.png)

![1-(3-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2714354.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2714357.png)

![(4-Methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2714360.png)

![7-((4-methoxyphenyl)sulfonyl)-6-(methylthio)-2-(p-tolyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B2714362.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2714370.png)